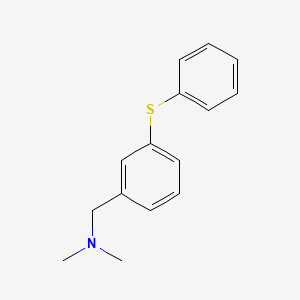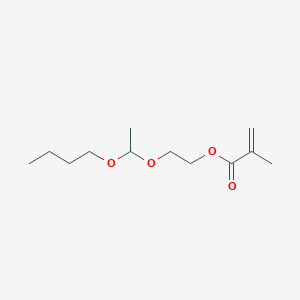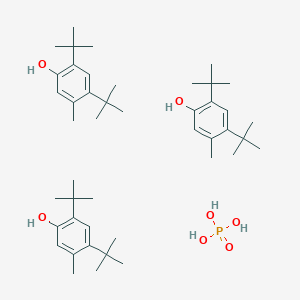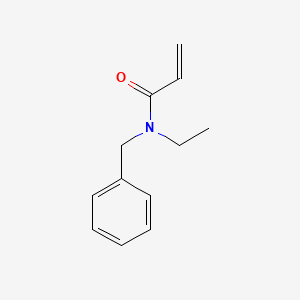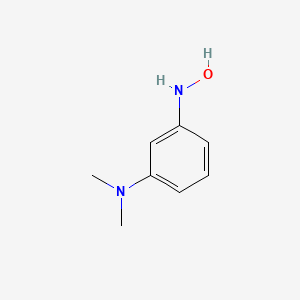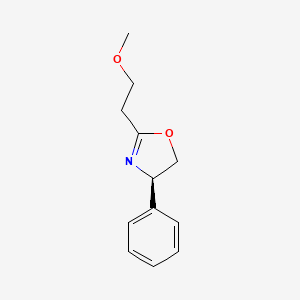![molecular formula C33H44O4 B14273647 2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid CAS No. 175358-42-6](/img/structure/B14273647.png)
2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid is a complex organic compound characterized by the presence of an anthracene moiety linked to an octadecanoic acid chain via a carbonyl group. This compound is notable for its unique structure, which combines the aromatic properties of anthracene with the long aliphatic chain of octadecanoic acid, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid typically involves the esterification of anthracene-2-carboxylic acid with octadecanoic acid. This process can be achieved through the following steps:
Activation of Octadecanoic Acid: Octadecanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification Reaction: The activated octadecanoic acid is then reacted with anthracene-2-carboxylic acid in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction typically proceeds for several hours until the formation of the ester linkage is complete.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitroanthracene or bromoanthracene derivatives.
Scientific Research Applications
2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid involves its interaction with molecular targets through its aromatic and aliphatic components. The anthracene moiety can intercalate into aromatic systems, while the octadecanoic acid chain can interact with lipid environments. These interactions can influence various biochemical pathways, including membrane fluidity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Anthracene-2-carboxylic acid: Lacks the long aliphatic chain, making it less amphiphilic.
Octadecanoic acid: Lacks the aromatic anthracene moiety, reducing its potential for aromatic interactions.
2-[(Naphthalene-2-carbonyl)oxy]octadecanoic acid: Similar structure but with a naphthalene moiety instead of anthracene, affecting its electronic properties.
Uniqueness
2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid is unique due to its combination of an aromatic anthracene moiety and a long aliphatic octadecanoic acid chain. This dual nature allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for various applications.
Properties
CAS No. |
175358-42-6 |
|---|---|
Molecular Formula |
C33H44O4 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
2-(anthracene-2-carbonyloxy)octadecanoic acid |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-31(32(34)35)37-33(36)29-22-21-28-23-26-18-16-17-19-27(26)24-30(28)25-29/h16-19,21-25,31H,2-15,20H2,1H3,(H,34,35) |
InChI Key |
PVAAPEDHFBYWCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)OC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


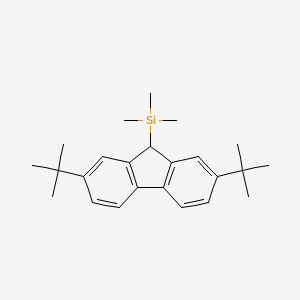
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)
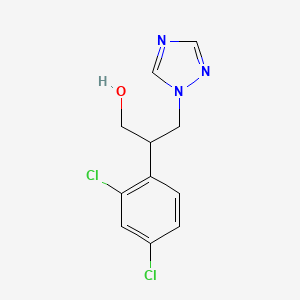
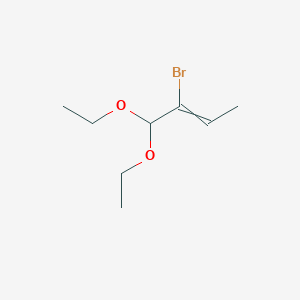
![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)

![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
